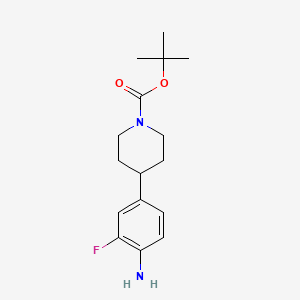

Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBJDYXFRGULCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-amino-3-fluorophenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted piperidines .

Scientific Research Applications

Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The tert-butyl piperidine-1-carboxylate scaffold is highly modular, with variations in substituent positions significantly altering physicochemical and biological properties. Key analogs include:

| Compound Name | Substituent Position | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|

| Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate | 4-amino-3-fluoro | 1488342-80-8 | C₁₆H₂₃FN₂O₂ | 294.37 | Reference compound |

| Tert-butyl 4-(3-amino-5-fluorophenyl)piperidine-1-carboxylate | 3-amino-5-fluoro | 2749921-51-3 | C₁₆H₂₃FN₂O₂ | 294.37 | Fluorine at meta position relative to amino group |

| Tert-butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate | 3-amino-2-fluoro | 2749683-29-0 | C₁₆H₂₃FN₂O₂ | 294.37 | Fluorine adjacent to amino group |

Key Observations :

- Electronic Effects: The fluorine’s position influences electron distribution. In the reference compound, the 3-fluoro group is meta to the amino group, creating a distinct dipole compared to the 2-fluoro analog, where steric hindrance may alter conformational flexibility .

- For example, the 3-amino-5-fluoro isomer may exhibit reduced binding affinity in kinase assays due to altered spatial orientation .

Functional Group Variants

Other analogs substitute the amino-fluorophenyl group with distinct moieties:

| Compound Name | Substituent | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|---|

| Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate | 4-fluoro-3-(trifluoromethyl) | 1354953-08-4 | C₁₈H₂₂F₄NO₃ | Trifluoromethyl group enhances lipophilicity and metabolic stability |

| Tert-butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate | Thienopyrimidine | N/A | C₁₇H₂₃N₃O₂S | Heterocyclic substituent introduces π-π stacking potential |

Key Observations :

- Synthetic Utility: Thienopyrimidine-substituted analogs are often precursors for anticancer agents, whereas the reference compound’s amino-fluorophenyl group is more suited for kinase inhibitor development .

Physicochemical Properties

Biological Activity

Tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate (CAS No. 1488342-80-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 294.36 g/mol

- CAS Number : 1488342-80-8

This compound primarily acts as a modulator of various biological pathways, particularly through its interactions with neurotransmitter systems and enzyme inhibition. Its structural features suggest that it may influence the activity of receptors and enzymes related to neurological disorders.

Key Mechanisms:

- Inhibition of DYRK1A : Preliminary studies indicate that this compound can inhibit Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which is implicated in Alzheimer's disease pathology. This inhibition may lead to neuroprotective effects, as evidenced by antioxidant activity in cellular models .

- Antioxidant Properties : The compound exhibits robust antioxidant effects, which can mitigate oxidative stress in neuronal cells, a factor contributing to neurodegenerative diseases .

Pharmacological Testing

Recent pharmacological evaluations have demonstrated that this compound shows significant efficacy in various assays:

- DYRK1A Inhibition : The compound has been shown to exhibit nanomolar-level inhibitory activity against DYRK1A, suggesting strong potential for therapeutic applications in Alzheimer's disease .

- Cell Viability Assays : In vitro studies using human cell lines indicate that the compound may possess antiproliferative properties against cancer cells, although specific IC values need further elucidation.

Case Studies

Several studies have highlighted the biological relevance of this compound:

Q & A

Basic: What are the common synthetic routes for synthesizing tert-butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine derivatives.

- Step 2: Introduction of the 4-amino-3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the starting material.

- Step 3: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .

- Step 4: Final deprotection and purification via column chromatography or recrystallization.

Key challenges include maintaining regioselectivity during aryl group introduction and avoiding side reactions during Boc protection .

Advanced: How can reaction conditions be optimized for introducing the 4-amino-3-fluorophenyl moiety?

Answer:

Optimization focuses on:

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand selection (e.g., SPhos) critical for yield improvement.

- Solvents: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.

- Temperature: Controlled heating (60–100°C) balances reaction rate and byproduct formation.

- Substrate pre-activation: Boronic ester derivatives of the aryl group improve coupling efficiency.

Contradictions in reported yields often stem from trace moisture or oxygen sensitivity, necessitating inert atmospheres .

Basic: What spectroscopic and analytical methods validate the compound’s structure?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (294.36 g/mol) and isotopic patterns.

- HPLC: Assesses purity (>95% is typical for research-grade material) .

- X-ray Crystallography: Resolves 3D conformation, critical for studying biological interactions .

Advanced: How to resolve contradictions in reported Boc-deprotection yields?

Answer:

Discrepancies arise from:

- Acid choice: Trifluoroacetic acid (TFA) vs. HCl in dioxane. TFA offers faster deprotection but may degrade acid-sensitive groups.

- Temperature: Prolonged exposure to room-temperature TFA increases side reactions (e.g., tert-butyl carbocation formation).

- Workup methods: Neutralization with NaHCO₃ vs. direct solvent evaporation affects purity.

Recommend comparative trials with kinetic monitoring (e.g., TLC) to identify optimal conditions .

Safety: What protocols mitigate risks during handling?

Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles are mandatory. Use respiratory protection if airborne particulates are generated .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., TFA).

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: Flush eyes with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: What computational tools predict biological interactions of this compound?

Answer:

- Molecular Docking (AutoDock Vina): Models binding affinity to targets like GPCRs or kinases. The fluorophenyl group’s electronegativity enhances hydrogen-bonding potential.

- MD Simulations (GROMACS): Assesses stability of ligand-target complexes over nanosecond timescales.

- QSAR Models: Correlate substituent effects (e.g., fluorine position) with bioactivity. Validate predictions with in vitro assays .

Methodological: How to troubleshoot low yields during final purification?

Answer:

- Column Chromatography: Optimize solvent gradients (e.g., hexane/EtOAc) based on compound polarity. Use silica gel with appropriate mesh size (230–400).

- Recrystallization: Test solvent pairs (e.g., ethanol/water) for optimal crystal formation.

- Impurity Analysis: LC-MS identifies persistent byproducts (e.g., incomplete Boc deprotection). Adjust reaction stoichiometry or quenching protocols .

Advanced: What strategies improve scalability for pilot-scale synthesis?

Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., aryl coupling).

- Catalyst Recycling: Immobilize Pd catalysts on solid supports to reduce costs.

- Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.